N-Dodecylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-dodecylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIILUSQBDFVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042171 | |
| Record name | 4-Dodecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-81-7 | |
| Record name | N-Dodecylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dodecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-dodecylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-LAURYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRS8493T84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization of 4 Dodecylmorpholine
Synthetic Methodologies for 4-Dodecylmorpholine
Among the various synthetic strategies, the suspension method has emerged as a practical and efficient process for the industrial-scale production of 4-dodecylmorpholine. This method offers advantages in terms of operational simplicity and cost-effectiveness by avoiding the gas-phase reaction conditions that can be challenging for high-boiling-point alcohols like dodecanol (B89629). rsc.org
The suspension method for producing 4-dodecylmorpholine employs dodecanol as the continuous phase and morpholine (B109124) as the dropping phase. rsc.org The reaction is conducted in a suspension-type batch reactor where a specialized catalyst is suspended in the liquid dodecanol. rsc.org This "one-pot" synthesis approach simplifies the operational procedures and reduces the equipment requirements and operational costs associated with gas-phase catalysis. rsc.org The development of catalysts that are well-suited for suspension is crucial for the successful implementation of this process. rsc.org
Suspension Method Utilizing Dodecanol and Morpholine with Catalytic Systems
Catalytic Reaction Conditions and Parameters
Temperature Ranges and Control
The catalytic reaction is typically conducted within a temperature range of 120°C to 220°C. rsc.org A key aspect of the process is the in-situ activation of the catalyst, which is achieved through a programmed temperature increase. rsc.org This activation phase involves raising the temperature from room temperature to approximately 180°C to 200°C over a period of 1 to 1.5 hours. rsc.org Once the activation temperature is reached, the dropwise addition of morpholine commences. rsc.org Maintaining precise temperature control throughout the reaction is critical for maximizing the yield and purity of the N-dodecylmorpholine. rsc.org
Reaction Duration
The total reaction time for the synthesis of 4-dodecylmorpholine via the suspension method is generally between 2 and 4 hours. rsc.org This duration includes the dropwise addition of morpholine, which is carefully controlled to last between 1.5 and 2.5 hours. rsc.org Following the complete addition of morpholine, the reaction is typically allowed to continue for an additional period, for instance, 30 minutes, to ensure the completion of the reaction. rsc.org
Catalyst Composition and Role
The catalyst is a critical component of this synthesis, and its composition is specifically designed for high activity and selectivity. rsc.org The catalyst system is heterogeneous, typically supported on alumina (B75360), which provides high surface area and thermal stability. rsc.org
The catalyst is composed of copper in combination with one or more transition metals, supported on alumina (Al₂O₃). rsc.org The transition metals are selected from a group that includes iron (Fe), nickel (Ni), cobalt (Co), and chromium (Cr). rsc.org The mass ratio of copper to the transition metal(s) is an important parameter, typically ranging from 1:1 to 10:1. rsc.org
The synergistic effect between copper and the other transition metals is crucial for the catalyst's performance. For instance, the combination of copper and nickel has been shown to be effective in the N-alkylation of morpholine with alcohols. nih.gov Nickel can enhance the dispersion of the active metals and improve the catalyst's reducibility, leading to higher conversion rates. mdpi.com The addition of metals like cobalt to iron-based catalysts has also been observed to enhance the reducibility of the iron phase, thereby improving catalytic activity. mdpi.com This "borrowing hydrogen" mechanism, often facilitated by such catalysts, involves the temporary dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form an imine intermediate. This intermediate is subsequently reduced to the final N-alkylated amine. rsc.org
A representative example of the synthesis involves charging a suspension batch reactor with dodecanol and the catalyst. Under a hydrogen atmosphere, the temperature is raised to 180°C to activate the catalyst. Morpholine is then slowly added over 2 hours, and the reaction continues for another 30 minutes. This process can achieve a yield of this compound as high as 96%, with a product content of 98.7%. rsc.org
The following interactive table summarizes the reaction parameters and yields from a typical synthesis:
| Parameter | Value |
| Reactants | |
| Dodecanol | 80 g |
| Morpholine | 140 g |
| Catalyst | |
| Amount | 1.2 g |
| Composition | Cu, Transition Metal, Al₂O₃ |
| Reaction Conditions | |
| Activation Temperature | 180°C |
| Activation Time | 1.5 hours |
| Morpholine Addition Time | 2 hours |
| Post-addition Reaction Time | 30 minutes |
| Results | |
| This compound Yield | 105 g (96%) |
| Product Purity | 98.7% |
| Recovered Morpholine | 52.7 g (95% recovery) |
Continuous and Dropping Phase Considerations
The reaction is conducted in a suspension batch reactor, utilizing a specific configuration of the reactants to control the process. google.com
In this synthesis, dodecanol serves as the continuous phase. google.com This means the solid catalyst is suspended in the liquid dodecanol at the start of the reaction. This setup facilitates heat and mass transfer and allows for the in-situ activation of the catalyst within one of the primary raw materials. google.com
Morpholine is introduced as the dropping phase. google.com After the catalyst and dodecanol mixture reaches the target temperature of 180°C, morpholine is added dropwise over a period of 1.5 to 2.5 hours. google.com This controlled addition, described as "deep-level dropping," helps to manage the reaction rate and temperature, ensuring a more efficient and selective conversion to the final product. google.com
Process Optimization for Product Quality and Cost Reduction
The suspension "one-pot" synthesis method is designed to reduce operational steps and equipment requirements, thereby lowering production costs. google.com This process avoids the use of alkyl halides, which can produce acidic byproducts and form salt scales that block pipelines, hindering large-scale production. google.com
An example from the patent illustrates the process's efficiency:
| Reactant | Amount | Role |
| Dodecanol | 100 g | Continuous Phase |
| Morpholine | 60 g | Dropping Phase |
| Catalyst | 1.6 g | Catalyst |
Following the reaction, filtration and distillation yielded 129 g of 4-dodecylmorpholine, corresponding to a yield of 94.8% and a purity of 98.7%. google.com Additionally, 13 g of unreacted morpholine was recovered, which can be recycled directly into subsequent batches, further improving the process economics. google.com The total catalytic reaction time is between 2 to 4 hours at a temperature of 120-220°C. google.com
Other Reported Synthetic Routes
While the catalytic reaction of alcohols with morpholine is a prominent method, other synthetic pathways for producing N-substituted morpholines have been reported in the chemical literature. These alternative routes provide different approaches to forming the crucial carbon-nitrogen bond.
N-Alkylation with Alkyl Halides: A common and traditional method for preparing N-substituted morpholines is the N-alkylation of morpholine with an alkyl halide, such as dodecyl bromide or chloride. researchgate.netchemrxiv.org This reaction is typically carried out under alkaline conditions to neutralize the acid formed as a byproduct. google.com Phase-transfer catalysis is often employed in these reactions to facilitate the interaction between the aqueous-soluble morpholine and the organic-soluble alkyl halide, which can improve reaction rates and yields. crdeepjournal.orgslideshare.net
Reductive Amination: Reductive amination offers another route, involving the reaction of morpholine with an aldehyde or ketone. For the synthesis of 4-dodecylmorpholine, this would involve reacting morpholine with dodecanal. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in the same pot to the final amine product. nih.govresearchgate.netresearchgate.net
Reaction with Dichlor-lower alkyl ethers: A patented method describes the preparation of N-substituted morpholines by reacting an acyclic aliphatic amine (containing 10 to 20 carbon atoms) with a β,β'-dichlor-lower alkyl ether in the presence of an acid acceptor and water. google.com For 4-dodecylmorpholine, this would involve reacting dodecylamine (B51217) with β,β'-dichlorethyl ether. google.com
Alkyl Bromide and Morpholine Reaction
A common and direct method for the synthesis of 4-alkylmorpholines is the N-alkylation of morpholine with an appropriate alkyl halide. organic-chemistry.orgacsgcipr.org In the case of 4-dodecylmorpholine, this involves the reaction of morpholine with 1-bromododecane (B92323). This reaction is a classic example of a nucleophilic substitution reaction (SN2), where the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromododecane and displacing the bromide ion. acsgcipr.org The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, driving the reaction to completion. The choice of solvent can influence the reaction rate, with polar aprotic solvents often being preferred. acsgcipr.org
A typical procedure involves heating a mixture of morpholine and 1-bromododecane, often in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). organic-chemistry.org The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the product is isolated through extraction and purified by distillation or chromatography.
Alkyl Chloroacetate (B1199739) and Imidazole/Morpholine Reactions
An alternative route to morpholine derivatives involves the use of alkyl chloroacetates. For instance, morpholine can be reacted with ethyl chloroacetate in the presence of a base like triethylamine (B128534) in a solvent such as benzene. researchgate.netresearchgate.net This reaction yields morpholin-N-ethyl acetate. researchgate.netresearchgate.net To synthesize a dodecyl-substituted derivative through this pathway, a multi-step process would be necessary, potentially involving the hydrolysis of the ester to a carboxylic acid, followed by further chemical transformations to introduce the dodecyl chain. A more direct approach would involve the reaction of morpholine with dodecyl chloroacetate.
Synthesis of 4-Dodecylmorpholine Derivatives
The basic structure of 4-dodecylmorpholine can be modified to create a variety of derivatives with tailored properties.
N-Oxide Derivatives (e.g., 4-Dodecylmorpholine-N-oxide)
Tertiary amines like 4-dodecylmorpholine can be readily oxidized to their corresponding N-oxides. A common method for this transformation is the reaction with hydrogen peroxide. The reaction is typically carried out by heating the amine in a suitable solvent, such as ethanol, with an aqueous solution of hydrogen peroxide. The resulting 4-dodecylmorpholine-N-oxide is a zwitterionic compound with distinct physical and chemical properties compared to the parent amine.
Gemini (B1671429) Surfactants Based on 4-Dodecylmorpholine
Gemini surfactants are a class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. nih.gov 4-Dodecylmorpholine can serve as a building block for the synthesis of cationic gemini surfactants. For example, a morpholine-based gemini surfactant, butanediyl-α,ω-bis(morpholino dodecylammonium bromide), has been synthesized. bohrium.com This synthesis typically involves the quaternization of two 4-dodecylmorpholine molecules with a dihaloalkane, such as 1,4-dibromobutane, which acts as the spacer. bohrium.combohrium.comresearchgate.net These gemini surfactants often exhibit superior surface activity compared to their single-chain counterparts. bohrium.combohrium.comresearchgate.net
Hydroxymethyl Substituted Morpholine Derivatives
The introduction of a hydroxymethyl group onto the morpholine ring can further functionalize the molecule. While a direct synthesis of (4-dodecylmorpholin-2-yl)methanol from 4-dodecylmorpholine is not commonly reported, related syntheses of hydroxymethyl-substituted heterocycles provide insight into potential synthetic strategies. For instance, the synthesis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives has been achieved by the condensation of an appropriate aldehyde with 2,3-dimercapto-1-propanol. google.com A conceptually similar approach for a morpholine derivative could involve the reaction of a suitably protected N-dodecyl-2-aminodiol with a protected glycolaldehyde, followed by deprotection and cyclization. Another general method for preparing hydroxymethyl derivatives involves the reduction of a corresponding carboxylic acid or ester. For example, a compound like 4-chlorophenyl-2-pyridyl methanol (B129727) can be synthesized by the reduction of the corresponding ketone with a reducing agent like sodium borohydride. google.com
Spectroscopic Characterization of Synthesized Compounds
The structures of 4-dodecylmorpholine and its derivatives are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.netnih.gov
¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. oregonstate.edulibretexts.orgyoutube.com In the ¹H NMR spectrum of 4-dodecylmorpholine, distinct signals are observed for the protons of the dodecyl chain and the morpholine ring.
¹³C NMR Spectroscopy is used to determine the number and types of carbon atoms in a molecule. organicchemistrydata.orgoregonstate.edu The ¹³C NMR spectrum of 4-dodecylmorpholine shows characteristic peaks for the carbons of the long alkyl chain and the morpholine ring.
FTIR Spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netvscht.czresearchgate.netnih.gov The FTIR spectrum of 4-dodecylmorpholine exhibits characteristic absorption bands for C-H, C-N, and C-O bonds.
Below are interactive data tables summarizing the typical spectroscopic data for 4-dodecylmorpholine.
Spectroscopic Data for 4-Dodecylmorpholine
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0.88 | t | -CH₃ (terminal methyl of dodecyl chain) |
| ~1.26 | m | -(CH₂)₉- (internal methylenes of dodecyl chain) |
| ~2.3-2.4 | m | -N-CH₂- (methylene of dodecyl chain attached to nitrogen) |
| ~2.4-2.5 | t | -N-(CH₂)₂- (morpholine ring protons adjacent to nitrogen) |
| ~3.6-3.7 | t | -O-(CH₂)₂- (morpholine ring protons adjacent to oxygen) |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~14.1 | -CH₃ (terminal methyl of dodecyl chain) |
| ~22.7-31.9 | -(CH₂)₁₀- (methylenes of dodecyl chain) |
| ~53.8 | -N-(CH₂)₂- (morpholine ring carbons adjacent to nitrogen) |
| ~59.1 | -N-CH₂- (methylene of dodecyl chain attached to nitrogen) |
| ~67.1 | -O-(CH₂)₂- (morpholine ring carbons adjacent to oxygen) |
FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2920-2930 | C-H stretching (asymmetric) of CH₂ |
| ~2850-2860 | C-H stretching (symmetric) of CH₂ |
| ~1460-1470 | C-H bending (scissoring) of CH₂ |
| ~1110-1120 | C-O-C stretching (asymmetric) |
| ~1000-1070 | C-N stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a fundamental technique for the structural elucidation of 4-dodecylmorpholine, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-dodecylmorpholine exhibits characteristic signals corresponding to the protons of the dodecyl chain and the morpholine ring. The terminal methyl group (CH₃) of the dodecyl chain typically appears as a triplet at the most upfield region. The methylene (B1212753) groups (CH₂) of the long alkyl chain produce a large, complex multiplet. The methylene protons of the morpholine ring appear as distinct triplets: those adjacent to the oxygen atom are shifted downfield compared to those adjacent to the nitrogen atom due to the deshielding effect of the electronegative oxygen. The methylene group of the dodecyl chain directly attached to the nitrogen atom also shows a characteristic downfield shift.
Interactive Data Table: Predicted ¹H NMR Data for 4-Dodecylmorpholine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | t | 4H | -O-CH ₂- |
| ~ 2.40 | t | 4H | -N-CH ₂- (ring) |
| ~ 2.35 | t | 2H | -N-CH ₂- (chain) |
| ~ 1.45 | m | 2H | -N-CH₂-CH ₂- |
| ~ 1.25 | m | 18H | -(CH ₂)₉- |
| ~ 0.88 | t | 3H | -CH ₃ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the morpholine ring typically appear in the range of 50-70 ppm. The carbons adjacent to the oxygen atom are found further downfield than those adjacent to the nitrogen. The signals for the carbons of the dodecyl chain are observed in the aliphatic region, with the terminal methyl carbon appearing at the highest field (lowest ppm value).
Interactive Data Table: Predicted ¹³C NMR Data for 4-Dodecylmorpholine
| Chemical Shift (ppm) | Assignment |
| ~ 67.0 | -O-C H₂- |
| ~ 59.0 | -N-C H₂- (chain) |
| ~ 54.0 | -N-C H₂- (ring) |
| ~ 32.0 - 22.0 | -(C H₂)₁₀- |
| ~ 14.0 | -C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in 4-dodecylmorpholine by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is dominated by bands associated with the alkyl chain and the morpholine ring.
Key vibrational modes include:
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups of the long dodecyl chain.
C-O-C Stretching: A prominent band, typically around 1115-1120 cm⁻¹, is attributed to the asymmetric stretching of the C-O-C ether linkage within the morpholine ring. This is a highly characteristic peak for morpholine derivatives.
C-N Stretching: The stretching vibrations of the C-N bonds of the tertiary amine are typically observed in the fingerprint region, often between 1030 and 1230 cm⁻¹.
CH₂ Bending: Scissoring and rocking vibrations of the CH₂ groups appear around 1465 cm⁻¹ and in the 720-730 cm⁻¹ range, respectively.
Interactive Data Table: Characteristic FTIR Peaks for 4-Dodecylmorpholine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2925, 2855 | C-H stretch | Alkane (CH₂, CH₃) |
| 1465 | C-H bend (scissoring) | CH₂ |
| 1118 | C-O-C stretch (asymmetric) | Ether |
| 1030-1230 | C-N stretch | Tertiary Amine |
Mass Spectrometry (MS)
Mass spectrometry of 4-dodecylmorpholine provides information on its molecular weight and fragmentation pattern, which aids in its identification. Using a technique like Electrospray Ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺.
The fragmentation of 4-dodecylmorpholine under mass spectrometry conditions leads to the formation of several characteristic ions. A common fragmentation pathway is the alpha-cleavage, which is the cleavage of the bond beta to the nitrogen atom. This can result in the loss of an undecyl radical to form a fragment ion corresponding to the morpholinomethyl cation or related structures. Another significant fragmentation is the cleavage of the morpholine ring itself.
Interactive Data Table: Mass Spectrometry Data for 4-Dodecylmorpholine ([M+H]⁺)
| m/z | Relative Intensity | Possible Fragment |
| 256.26 | High | [M+H]⁺ (Protonated Molecule) |
| 100.10 | Moderate | [C₅H₁₀NO]⁺ |
| 88.08 | Moderate | [C₄H₁₀N]⁺ |
| 57.07 | Moderate | [C₄H₉]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique and collision energy used.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy is a light scattering technique. The Raman spectrum of 4-dodecylmorpholine would also be characterized by vibrations of the alkyl and morpholine units.
Key Raman shifts would include:
C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region due to the numerous C-H bonds in the dodecyl chain.
CH₂ Bending/Twisting: Signals in the 1200-1500 cm⁻¹ region corresponding to various deformation modes of the methylene groups.
Ring Vibrations: The breathing and deformation modes of the morpholine ring would produce characteristic signals in the fingerprint region. The symmetric C-O-C stretch, which is strong in the IR, may be weaker in the Raman spectrum. Conversely, symmetric vibrations of the carbon skeleton are often strong in Raman spectra.
Interactive Data Table: Predicted Raman Shifts for 4-Dodecylmorpholine
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 2840 - 2960 | C-H stretch | Alkane (CH₂, CH₃) |
| 1440 - 1460 | C-H bend (scissoring) | CH₂ |
| 1290 - 1310 | CH₂ twist | Alkane |
| 800 - 900 | Ring stretch/deformation | Morpholine Ring |
Environmental Chemistry and Degradation Studies of 4 Dodecylmorpholine
Environmental Fate and Accumulation
The primary environmental concern associated with 4-dodecylmorpholine stems from its use in the froth flotation process for potash fertilizer production. epa.gov The discharge of brine containing elevated levels of DMP poses a potential threat, particularly to the subsequent production of high-value chemicals from this brine. fishersci.atfishersci.befishersci.ca
The presence of 4-dodecylmorpholine in the brine discharged from industrial processes suggests its persistence in these high-salinity aquatic systems. epa.govfishersci.beciteab.com Its stability in such environments necessitates the development of methods to remove or degrade it, thereby preventing potential interference with other chemical extraction processes and mitigating broader environmental accumulation. epa.govfishersci.ca
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are a class of procedures used for the treatment of wastewater, characterized by the generation of highly reactive hydroxyl radicals (·OH) that can degrade a wide range of organic pollutants. thegoodscentscompany.com These processes are considered an effective approach for breaking down persistent organic compounds like 4-dodecylmorpholine. epa.govfishersci.befishersci.ca Research has explored various AOPs, including photocatalysis and electrocatalytic degradation, for the removal of DMP from water. fishersci.beciteab.comfishersci.ca
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to generate reactive oxygen species upon light irradiation, leading to the breakdown of organic pollutants. wikipedia.org This method has been successfully applied to the degradation of 4-dodecylmorpholine. fishersci.ca Studies have confirmed the feasibility of using photocatalytic oxidation with titanium-based catalysts for the removal of flotation agents like DMP. fishersci.ca
Various catalytic materials have been developed to enhance the efficiency of the photocatalytic degradation of 4-dodecylmorpholine. These materials are often designed to be easily separable from the treated water to prevent secondary pollution and allow for reuse. epa.govfishersci.atfishersci.ca
A composite material of basic magnesium sulfate (B86663) and titanium dioxide (BMS@TiO₂) has been shown to be effective for both the adsorption and subsequent photocatalytic degradation of 4-dodecylmorpholine in brine. epa.gov The BMS@TiO₂ composite consists of whisker clusters of the 5·1·7 phase of basic magnesium sulfate (5Mg(OH)₂·MgSO₄·7H₂O) which embed a small percentage of TiO₂ (2.3%). epa.govfishersci.at
The degradation process involves two main steps. First, DMP is adsorbed onto the surface of the BMS@TiO₂ particles, a process that reaches equilibrium in about 6 hours. epa.govfishersci.ca Following adsorption, the photocatalytic degradation of the adsorbed DMP occurs. Research has demonstrated a photodegradation efficiency of approximately 92% within 16 hours. epa.govfishersci.befishersci.ca A key advantage of this granular composite is its ease of separation from the liquid phase, which prevents degradation intermediates from causing secondary pollution. epa.govfishersci.at Furthermore, the BMS@TiO₂ composite has shown excellent stability and the ability to be recycled for multiple treatment cycles. epa.govfishersci.be
Table 1: Performance of BMS@TiO₂ in 4-Dodecylmorpholine (DMP) Remediation
| Parameter | Value/Observation | Reference |
|---|---|---|
| Catalyst Composition | 5Mg(OH)₂·MgSO₄·7H₂O whisker clusters embedding 2.3% TiO₂ | epa.govfishersci.at |
| Adsorption Equilibrium Time | ~6 hours | epa.govfishersci.ca |
| Adsorption Capacity | ~5 mg/g | epa.govfishersci.ca |
| Photodegradation Time | 16 hours | epa.govfishersci.be |
| Photodegradation Efficiency | ~92% | epa.govfishersci.befishersci.ca |
| Key Advantage | Granular form allows for easy separation and prevents secondary pollution | epa.govfishersci.at |
| Recyclability | Demonstrated excellent stability and recyclability in five cycle tests | epa.govfishersci.be |
Titanium dioxide (TiO₂) is a well-established photocatalyst used for the degradation of various organic pollutants. fishersci.caamericanelements.com Studies have specifically confirmed the efficacy of photocatalytic oxidation using titanium dioxide for the removal of 4-dodecylmorpholine. fishersci.ca
In addition to pure TiO₂, modified catalysts have been developed to enhance performance. An iron-doped basic magnesium sulfate (Fe-BMS) photocatalyst was designed for a wide spectral response. fishersci.ca This catalyst demonstrated a high photocatalytic degradation efficiency of over 96% for 4-dodecylmorpholine under simulated sunlight. fishersci.ca The Fe-BMS catalyst operates by directly degrading the adsorbed DMP in the solid phase, which helps to mitigate secondary pollution from intermediate products in the water. fishersci.ca
Table 2: Performance of Fe-BMS in 4-Dodecylmorpholine (DMP) Degradation
| Parameter | Value/Observation | Reference |
|---|---|---|
| Catalyst | Iron-doped basic magnesium sulfate (Fe-BMS) | fishersci.ca |
| Light Source | Simulated sunlight | fishersci.ca |
| Degradation Efficiency | >96% | fishersci.ca |
| Degradation Mechanism | Solid-phase photodegradation after adsorption | fishersci.ca |
Photocatalytic Degradation
Catalytic Materials and Composites
Copper Oxide/Tin Dioxide (Cu₂O/SnO₂) Heterogeneous Microprocessors
The use of semiconductor photocatalysis has emerged as a promising technology for the treatment of industrial wastewater containing persistent organic pollutants. mdpi.com Among these, heterostructures of p-type cuprous oxide (Cu₂O) and n-type tin dioxide (SnO₂) have been investigated for the degradation of various organic compounds. researchgate.netrsc.org Specifically, a Cu₂O/SnO₂ heterogeneous microprocessor has been identified as a catalyst in the photo-Fenton degradation of 4-dodecylmorpholine. dntb.gov.uaresearchgate.netscispace.com
These microprocessors are typically p-n heterojunctions, which are created by combining a p-type semiconductor (Cu₂O) with an n-type semiconductor (SnO₂). rsc.orgnih.gov This architecture is advantageous as it facilitates the efficient separation of photogenerated electron-hole pairs at the junction, which reduces their recombination rate and enhances photocatalytic activity. researchgate.netrsc.org The Cu₂O component is effective at absorbing a considerable portion of the visible light spectrum, while the SnO₂ provides a stable substrate. researchgate.netmdpi.com The combination of these materials into a heterostructure results in a more efficient catalyst than the individual components alone. researchgate.netrsc.org These composite catalysts can be fabricated as thin films on substrates like glass or as nanocomposites, which helps in preventing secondary pollution by allowing for easier recovery of the catalyst from the treated water. nih.govresearchgate.net
Reaction Conditions and Efficiency
The efficiency of photocatalytic degradation of organic pollutants is highly dependent on various operational parameters. mdpi.com These factors, including the composition of the water matrix, pH, temperature, and catalyst concentration, must be optimized to achieve maximum degradation rates for compounds like 4-dodecylmorpholine.
Influence of Salinity (Brine Systems)
4-Dodecylmorpholine (DMP) is frequently used as a flotation collector in the potash fertilizer industry, leading to its presence in high-salinity wastewater, or brine. researchgate.netcas.cnresearchgate.net The degradation of DMP in these brine systems presents a significant challenge. researchgate.netresearchgate.net High concentrations of inorganic salts, such as chlorides and sulfates, can influence the photocatalytic process. mdpi.com
Some studies have reported a negative influence of anions like chloride, which can inhibit the adsorption of organic molecules onto the catalyst surface. mdpi.com Conversely, chloride ions have also been noted to sometimes boost electrochemical oxidation processes. researchgate.netmdpi.com For the degradation of DMP, studies using other catalysts like basic magnesium sulfate@TiO₂ have been conducted specifically in brine, demonstrating that photocatalysis is a viable, though complex, treatment method in high-salinity conditions. researchgate.netnih.govcas.cn The presence of salts can reduce treatment performance, but the effect can sometimes be mitigated by modifying the catalyst or washing the membrane. mdpi.com Research on the Ti/SnO₂-Sb/β-PbO₂ anode has also shown that electrocatalytic degradation of DMP is feasible in high-salinity systems. researchgate.net
pH and Temperature Effects
The pH of the solution is a critical parameter in photocatalytic degradation, as it affects the surface charge of the catalyst and the chemical form of the target pollutant. mdpi.com For the photo-Fenton degradation of 4-dodecylmorpholine using a Cu₂O/SnO₂ microprocessor, enhanced degradation was observed under near-neutral conditions (pH 6). researchgate.net In many photocatalytic systems, an optimal pH exists where the electrostatic interaction between the catalyst surface and the pollutant is most favorable. For other pollutants, maximum degradation using different catalysts has been noted at specific pH values, such as pH ~7 or pH 9. researchgate.netresearchgate.net
Temperature also plays a role in the reaction kinetics. mdpi.com Generally, an increase in temperature can increase the rate of photocatalytic reactions according to the Arrhenius equation. researchgate.net However, very high temperatures might negatively impact the adsorption of the pollutant onto the catalyst surface, which is often a crucial first step in the degradation process. researchgate.net For instance, studies on the adsorption of DMP on a basic magnesium sulfate@TiO₂ composite were conducted at temperatures ranging from 298.15 K to 318.15 K to understand the thermodynamic behavior of the initial adsorption step. nih.gov
Catalyst Concentration and Dosage
However, beyond a certain concentration, the efficiency may plateau or even decrease. rsc.org This phenomenon is often attributed to increased turbidity of the solution, which can lead to light scattering and a reduction in light penetration through the suspension. researchgate.netmdpi.com Agglomeration of catalyst particles at high concentrations can also reduce the effective surface area available for photocatalysis. mdpi.com Therefore, optimizing the catalyst dosage is essential to ensure maximum efficiency while minimizing material costs. For example, in the degradation of other pollutants, increasing the catalyst dosage from 100 mg/L to 300 mg/L significantly enhanced degradation, but further increases showed no additional benefit. mdpi.com
Table 1: Influence of Reaction Conditions on Degradation Efficiency
| Parameter | Observation | Rationale | Citation |
|---|---|---|---|
| Salinity (Brine) | Can inhibit or, in some cases, alter degradation pathways. Performance is matrix-dependent. | Anions (e.g., Cl⁻, SO₄²⁻) can compete with the target pollutant for active sites on the catalyst surface or scavenge reactive radicals. | mdpi.com |
| pH | Optimal degradation of 4-Dodecylmorpholine with Cu₂O/SnO₂ occurs at near-neutral pH (e.g., pH 6). | Affects the surface charge of the catalyst and the speciation of the pollutant, influencing adsorption and reaction. | mdpi.comresearchgate.net |
| Temperature | Reaction rate generally increases with temperature, but high temperatures can hinder the initial adsorption step. | Follows Arrhenius kinetics, but adsorption is often an exothermic process, disfavoring it at higher temperatures. | researchgate.net |
| Catalyst Dosage | Efficiency increases with dosage up to an optimum level, after which it may plateau or decrease. | Higher dosage increases active sites, but excessive amounts cause light scattering and particle agglomeration, reducing light penetration. | rsc.orgmdpi.com |
Mechanistic Insights into Photocatalytic Degradation
The enhanced performance of the Cu₂O/SnO₂ p-n heterojunction is primarily attributed to the efficient separation and transfer of charge carriers. researchgate.netrsc.org When the catalyst is irradiated with light of sufficient energy, electrons (e⁻) in the p-type Cu₂O are excited to its conduction band (CB), leaving holes (h⁺) in its valence band (VB). mdpi.com Due to the band alignment in the heterostructure, the photogenerated electrons in the CB of Cu₂O tend to transfer to the CB of the n-type SnO₂, while the holes in the VB of SnO₂ move to the VB of Cu₂O. mdpi.com This spatial separation of electrons and holes significantly inhibits their recombination, making them more available to participate in redox reactions. researchgate.netnih.gov
The separated electrons and holes react with species in the aqueous solution, such as water (H₂O) and dissolved oxygen (O₂), to generate highly reactive oxygen species (ROS). The primary ROS responsible for the degradation of organic pollutants are hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.gov These radicals are powerful, non-selective oxidizing agents that can break down the complex structure of 4-dodecylmorpholine into simpler, less harmful compounds. mdpi.com In the specific case of the photo-Fenton process involving Cu₂O/SnO₂, the mechanism is further enhanced by Fenton-like reactions, where catalyst components can react with additives like hydrogen peroxide (H₂O₂) to produce additional hydroxyl radicals, boosting the degradation efficiency. researchgate.net
Proposed Degradation Pathways
The degradation of 4-dodecylmorpholine by photocatalysis proceeds through a series of steps involving attacks by reactive oxygen species. nih.gov While a specific pathway for its degradation by Cu₂O/SnO₂ is still under detailed investigation, general mechanisms can be proposed based on studies of similar compounds and processes. acs.org
The degradation process is believed to be initiated by the attack of hydroxyl radicals (•OH) on the 4-dodecylmorpholine molecule. The possible sites of attack include the nitrogen atom, the carbon atoms adjacent to the oxygen and nitrogen in the morpholine (B109124) ring, and the long dodecyl chain. This initial attack can lead to the opening of the morpholine ring or the hydroxylation and subsequent cleavage of the alkyl chain. nih.gov Analysis of degradation intermediates of other pollutants using similar advanced oxidation processes often reveals smaller organic acids, aldehydes, and ketones before eventual mineralization. acs.org For 4-dodecylmorpholine, this would likely involve the formation of various hydroxylated and carboxylated intermediates. The ultimate goal of the photocatalytic process is the complete mineralization of the organic pollutant into carbon dioxide (CO₂), water (H₂O), and inorganic ions. mdpi.com
Molecular Electrostatic Potential Analysis
Molecular electrostatic potential (MESP) analysis is a valuable computational tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions. chemrxiv.org It provides a visual representation of the charge distribution on the molecule's surface, indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net
In the context of 4-dodecylmorpholine (DMP) degradation, MESP analysis helps to elucidate the potential pathways of its breakdown. researchgate.netnih.gov For instance, in the photocatalytic degradation of DMP using a basic magnesium sulfate@TiO2 (BMS@TiO2) composite, MESP analysis was employed to propose the possible degradation mechanisms. nih.govresearchgate.net The analysis can identify the most likely atoms or bonds on the DMP molecule to be attacked by reactive oxygen species generated during the degradation process. The electron-rich areas, such as those near the nitrogen and oxygen atoms of the morpholine ring, are predicted to be primary sites for oxidative attack. researchgate.net
Charge Carrier Dynamics and Recombination Inhibition
The efficiency of photocatalytic degradation processes is heavily dependent on the dynamics of photogenerated charge carriers—specifically, electrons and holes. mdpi.com When a semiconductor photocatalyst absorbs light with sufficient energy, it generates electron-hole pairs. For effective degradation of pollutants, these charge carriers must be separated and migrate to the catalyst's surface to initiate redox reactions. mdpi.com
Electrocatalytic Degradation
Electrocatalytic degradation is an advanced oxidation process that has been investigated for the removal of persistent organic pollutants like 4-dodecylmorpholine. hhu.edu.cnresearchgate.net This method utilizes an electric current to generate highly reactive species, such as hydroxyl radicals, on the surface of an anode, which then oxidize the target organic compounds. researchgate.net
The choice of electrode material is critical to the efficiency and effectiveness of the electrocatalytic degradation process. researchgate.net Titanium-based anodes, such as Ti/SnO₂-Sb/β-PbO₂, have been shown to be effective for the degradation of 4-dodecylmorpholine. hhu.edu.cnopenalex.org These "non-active" anodes are known for their high oxygen evolution potential, which favors the production of hydroxyl radicals and promotes the complete mineralization of organic pollutants. researchgate.net The addition of antimony (Sb) to the tin dioxide (SnO₂) interlayer and the use of a beta-lead dioxide (β-PbO₂) outer layer enhance the electrode's stability and catalytic activity. hhu.edu.cn
The presence of high concentrations of salt, as found in brine from potash fertilizer production, can significantly impact the efficiency of degradation processes. cas.cn Research has specifically focused on the electrocatalytic degradation of 4-dodecylmorpholine under high salinity conditions. hhu.edu.cnopenalex.orgcas.cn These studies are particularly relevant as DMP is used as a flotation agent in the potash industry, leading to its presence in saline wastewater. researchgate.netcas.cn The Ti/SnO₂-Sb/β-PbO₂ anode has demonstrated effectiveness in degrading DMP in these challenging, high-salinity environments. hhu.edu.cnresearchgate.net
Studies on the electrocatalytic degradation of 4-dodecylmorpholine with Ti/SnO₂-Sb/β-PbO₂ anodes have provided insights into its activity and the underlying mechanisms. hhu.edu.cnopenalex.org The process involves the generation of powerful oxidizing species at the anode surface, which attack and break down the DMP molecule. The degradation pathway likely involves the oxidation of the morpholine ring and the cleavage of the dodecyl chain. The ultimate goal of this process is the complete mineralization of the organic compound into carbon dioxide, water, and inorganic ions. researchgate.net The effectiveness of this method has been demonstrated by the significant reduction of total organic carbon (TOC) in treated solutions, indicating a high degree of mineralization. cas.cn
Photo-Fenton Catalysis
Photo-Fenton catalysis is another advanced oxidation process that has been applied to the degradation of 4-dodecylmorpholine. x-mol.netorcid.org This process combines ultraviolet or visible light with Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) to generate highly reactive hydroxyl radicals, which are potent oxidizing agents for organic pollutants. acs.orgresearchgate.net
A study utilized a heterogeneous Cu₂O/SnO₂ microprocessor as a catalyst for the photo-Fenton degradation of 4-dodecylmorpholine. acs.orgresearchgate.net The use of a heterogeneous catalyst is advantageous as it can be more easily recovered and reused compared to homogeneous catalysts. The Cu₂O/SnO₂ system demonstrated the ability to degrade DMP, with the reaction mechanism likely involving the generation of hydroxyl radicals that attack the DMP molecule, leading to its eventual breakdown. researchgate.net
Plasma Treatment
Recent research has explored the use of advanced oxidation processes for the degradation of 4-dodecylmorpholine, including the application of plasma technology. One study investigated the use of a gas-liquid pulse-modulated plasma system. researchgate.net This method involves the generation of highly reactive species within a plasma field to break down complex organic molecules. While detailed performance metrics for 4-dodecylmorpholine degradation are part of ongoing research, the application of non-thermal plasma is a promising technology for the treatment of water contaminated with persistent organic pollutants. researchgate.netacs.orgacs.org The process is known to be effective in degrading a wide range of organic compounds through the action of reactive oxygen and nitrogen species. acs.orgacs.org
Adsorption Phenomena in Degradation Processes
Adsorption is a key process influencing the fate and removal of 4-dodecylmorpholine from water. It is often a preliminary step in degradation processes like photocatalysis, where the molecule is first concentrated on the surface of a catalyst.
The adsorption of 4-dodecylmorpholine has been studied using composite materials. For instance, a composite of basic magnesium sulfate (BMS) and titanium dioxide (TiO2) has been shown to adsorb DMP. researchgate.net In a solution containing 1 mol/L NaCl and an initial DMP concentration of 30 mg/L, the adsorption capacity of the BMS@TiO2 composite reached approximately 5.32 mg/g after an equilibrium time of 6 hours. The adsorption kinetics were well-described by a pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption.
Interactive Data Table: Adsorption Parameters for 4-Dodecylmorpholine on BMS@TiO2
| Parameter | Value | Reference |
| Adsorbent | Basic Magnesium Sulfate@TiO2 | researchgate.net |
| Initial DMP Concentration | 30 mg/L | |
| Equilibrium Time | 6 hours | |
| Adsorption Capacity | ~5.32 mg/g | |
| Kinetic Model | Pseudo-second-order | |
| Theoretical Max. Adsorption | 5.51 mg/g |
The adsorption of 4-dodecylmorpholine onto surfaces like the BMS@TiO2 composite is governed by a combination of physical and chemical interactions. researchgate.net Research indicates that electrostatic attraction, hydrogen bonding, and pore interception are the primary mechanisms involved. researchgate.net The morpholine group of the DMP molecule, with its nitrogen and oxygen atoms, can participate in hydrogen bonding with hydroxyl groups on the adsorbent surface. Furthermore, the dodecyl chain can be physically trapped within the porous structure of the adsorbent material, a process known as pore interception. Electrostatic attraction may also play a role, depending on the surface charge of the adsorbent and the pH of the solution.
Analysis of Degradation Products and Mineralization
The ultimate goal of any degradation process is the complete mineralization of the organic pollutant into harmless inorganic substances like carbon dioxide and water. The analysis of degradation products, including intermediate compounds and the reduction of total organic carbon, is crucial for evaluating the effectiveness of a treatment method.
The reduction of Total Organic Carbon (TOC) is a key indicator of the mineralization of an organic compound. In the context of 4-dodecylmorpholine degradation, studies on photocatalytic and electrocatalytic processes have demonstrated a significant decrease in TOC values, indicating the breakdown of the parent molecule and its intermediates. fishersci.ca For instance, the photocatalytic degradation of DMP using a BMS@TiO2 composite resulted in a TOC removal efficiency that confirmed the mineralization of the compound. nih.gov Similarly, electrocatalytic degradation has also been shown to effectively reduce the TOC of solutions containing DMP. fishersci.ca While specific percentage reductions are dependent on the experimental conditions, these findings confirm that advanced oxidation processes can lead to the substantial mineralization of 4-dodecylmorpholine.
The degradation of 4-dodecylmorpholine proceeds through the formation of various intermediate products before complete mineralization. The identification of these intermediates is essential for understanding the degradation pathway and assessing any potential transient toxicity. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for this purpose. researchgate.net Studies on the photocatalytic degradation of DMP have led to the tentative identification of several intermediates. These include hydroxylated and oxo-derivatives of morpholine, as well as compounds resulting from the oxidation of the five-membered ring. researchgate.net The breakdown of the dodecyl chain and the morpholine ring leads to the formation of smaller, more oxidized molecules, which are then further degraded towards complete mineralization.
Application in Mineral Processing: Flotation Chemistry and Mechanisms
Role as a Reverse Flotation Agent
4-Dodecylmorpholine (DDM), also referred to as dodecylmorpholine (DMP), is utilized as a collector in reverse flotation processes, particularly within the potash industry. shahroodut.ac.irresearchgate.net In this capacity, its primary function is to selectively render unwanted gangue minerals hydrophobic, allowing them to be floated and removed, thereby concentrating the valuable mineral which remains in the slurry. nouryon.com This technique is a crucial step in upgrading certain types of potash ores before further processing. shahroodut.ac.ir
A significant industrial application of 4-dodecylmorpholine is the reverse flotation of halite (NaCl) from carnallite (KCl·MgCl₂·6H₂O) ore. shahroodut.ac.irnouryon.comcore.ac.uk Potash ore deposits often contain carnallite mixed with significant amounts of halite (15-30%) and smaller quantities of sylvite (KCl). shahroodut.ac.ircore.ac.uk To produce potassium chloride, the halite content must be reduced to below 4-6% before subsequent processing steps like cold decomposition. shahroodut.ac.ircore.ac.uk
In this reverse flotation system, 4-dodecylmorpholine acts as a collector that selectively adsorbs onto the surfaces of halite and sylvite, making them hydrophobic. core.ac.uk Air bubbles are then introduced into the saturated brine slurry, which attach to the now-hydrophobic halite and sylvite particles, carrying them to the surface to be removed as froth. researchgate.net The valuable carnallite does not interact with the collector, remains hydrophilic, and is recovered from the bottom of the flotation cell. core.ac.ukresearchgate.net This method is successfully employed at major potash production facilities, including those at the Dead Sea (Israel and Jordan) and the Chaerhan Salt Lake in China. core.ac.uk
Selective Adsorption Mechanisms
The effectiveness of 4-dodecylmorpholine as a reverse flotation agent for carnallite ore stems from its highly selective adsorption onto the surfaces of halite and sylvite, while showing negligible affinity for the carnallite surface. core.ac.uk Fourier-transform infrared spectroscopy (FTIR) analysis has confirmed the selective adsorption of DDM on NaCl and KCl surfaces. core.ac.uk The proposed mechanism for this selectivity involves different interactions with the mineral surfaces in the saturated brine medium. Dodecylmorpholine molecules are thought to adsorb onto halite particles via hydrophobic forces. researchgate.net Conversely, adsorption on the carnallite surface is prevented by a phenomenon known as repulsive hydration. researchgate.net
To elucidate the atomic-level details of this selectivity, researchers have employed molecular modeling techniques, particularly Molecular Dynamics Simulation (MDS). researchgate.netresearchgate.net MDS allows for the construction and optimization of adsorption models of collector molecules on mineral surfaces, providing insights into the most favorable adsorption configurations and the underlying interaction forces. core.ac.ukresearchgate.net These simulations are a powerful tool for understanding the complex interactions at the solid-liquid interface, which govern the flotation process. oaepublish.comresearchgate.net
Using MDS, adsorption models for 4-dodecylmorpholine on the surfaces of both halite and carnallite have been constructed. researchgate.netresearchgate.net Simulations reveal distinct adsorption behaviors on the two minerals. On the halite (100) surface, the 4-dodecylmorpholine molecule does not adsorb directly onto the mineral itself but rather onto the structured layer of water molecules at the interface. researchgate.net In contrast, the water structure on the carnallite surface is found to be unstable, which permits the collector molecule to make direct contact with the mineral surface. researchgate.net However, despite this direct contact, the interaction is significantly weaker than that observed with the hydrated halite surface. researchgate.net
Interaction energy analysis from MDS provides quantitative evidence for the selective adsorption of 4-dodecylmorpholine. researchgate.net The interaction energy (or adsorption energy) quantifies the stability of the collector-mineral system; a more negative value indicates a more stable and favorable adsorption. researchgate.netmdpi.com
Simulations have shown that the adsorption of 4-dodecylmorpholine on the interfacial water structure of the halite (100) surface is driven by hydrogen bonding. researchgate.net Specifically, hydrogen bonds form between the oxygen and nitrogen atoms in the morpholine (B109124) functional group and the hydrogen atoms within the interfacial water structure. researchgate.net This results in a strong, stable interaction. The interaction with the carnallite surface is considerably weaker. researchgate.net The significant difference in these calculated energies explains the preferential adsorption of the collector onto halite, leading to its selective flotation. researchgate.net
Table 1: Calculated Interaction Energies of 4-Dodecylmorpholine with Mineral Surfaces
| Mineral Surface | Interaction Energy (kJ·mol⁻¹) | Adsorption Mechanism |
| Halite (100) | -119.49 | Adsorption onto the interfacial water structure via hydrogen bonding. researchgate.net |
| Carnallite | -37.97 | Direct contact with the mineral surface. researchgate.net |
The structure of water at the mineral-brine interface plays a decisive role in the adsorption mechanism of 4-dodecylmorpholine. core.ac.ukresearchgate.net MDS results indicate that the carnallite surface is completely hydrated. core.ac.uk This stable hydration layer acts as a barrier, preventing the collector molecules from reaching and adsorbing onto the mineral surface, thus ensuring carnallite remains hydrophilic. core.ac.ukresearchgate.net
On the halite (100) surface, the situation is different. Here, 4-dodecylmorpholine adsorbs onto the organized layer of interfacial water molecules rather than displacing them. researchgate.net The structure of this water layer facilitates strong hydrogen bonding with the collector, effectively anchoring it to the halite surface and rendering it hydrophobic. researchgate.net The instability of the water structure on the carnallite surface, while allowing direct contact, does not lead to a strong, energetically favorable interaction, further contributing to the selectivity of the flotation process. researchgate.net
FTIR Spectra Analysis of Adsorption
Fourier Transform Infrared (FTIR) spectroscopy is a critical tool for analyzing the adsorption mechanisms of collectors onto mineral surfaces. Studies utilizing FTIR have provided insights into the interaction between 4-Dodecylmorpholine (DDM) and soluble salt minerals such as halite (NaCl) and sylvite (KCl).
Research employing the Diffuse Reflectance Infrared Fourier Transform (DRIFT) technique has shown that DDM selectively adsorbs onto the surfaces of both NaCl and KCl. core.ac.uk Conversely, the same analysis revealed a lack of DDM adsorption on the surface of carnallite (KCl·MgCl₂·6H₂O). core.ac.uk This selective adsorption is fundamental to the successful separation of halite and sylvite from carnallite ores via flotation.
Further analysis of the infrared spectra indicates that the interaction between DDM and the NaCl particle surface is a physical adsorption process. researchgate.net The proposed mechanism for this interaction in a saturated brine medium is driven by hydrophobic forces, which lead to the adsorption of DDM molecules onto the halite surface. researchgate.net In contrast, the repulsive hydration layer on the carnallite surface prevents DDM adsorption. researchgate.net This physical adsorption mechanism, confirmed by spectroscopic methods, underpins the collector's ability to render specific minerals hydrophobic for flotation.
Flotation Performance and Critical Concentration
The efficacy of 4-Dodecylmorpholine as a collector is demonstrated in its application in the reverse flotation of carnallite ore, where it is used to float halite and sylvite. core.ac.uk The performance of alkylmorpholines, including DDM, is linked to a critical collector concentration at which flotation is initiated and becomes effective. core.ac.uk
In industrial applications, such as the processing of carnallite ore from the Chaerhan Salt Lake, DDM is used in a reverse flotation strategy. core.ac.uk The typical dosage in these operations provides an indication of its effective concentration range for optimal performance.
Table 1: Industrial Flotation Parameters for 4-Dodecylmorpholine
| Parameter | Value | Mineral System |
|---|---|---|
| Collector | 4-Dodecylmorpholine (DDM) | Reverse flotation of Carnallite |
| Feed Particle Size | 20 x 80 mesh | Halite and Sylvite from Carnallite |
This table summarizes typical operational parameters for 4-Dodecylmorpholine in an industrial setting. core.ac.uk
The flotation mechanism involves the selective adsorption of DDM on the halite surface, which then allows air bubbles to adhere to the now-hydrophobic particles, facilitating their removal in the froth. researchgate.net The stability of these bubbles, enhanced by the presence of NaCl particles, further improves the flotation ability of DDM. researchgate.net
Comparison with Other Cationic Collectors
Alkyl Amines (e.g., Dodecyl Primary Amine)
Dodecyl Primary Amine (DDA), a classic alkyl amine, is a widely used cationic collector, particularly for silicate minerals and in the flotation of some metallic and non-metallic ores. researchgate.netresearchgate.net Like DDM, DDA adsorbs onto negatively charged mineral surfaces, primarily through electrostatic attraction between the cationic amine headgroup (R-NH₃⁺) and the anionic sites on the mineral. researchgate.net
While DDM is highly effective in the specialized application of soluble salt flotation, DDA demonstrates strong collecting power for a broader range of minerals, including quartz, sphalerite, and molybdenite. researchgate.netmdpi.com For instance, in the flotation of unoxidized molybdenite fines, a DDA dosage of 50 mg/L achieved a recovery of 94.96%, significantly outperforming traditional collectors like kerosene. mdpi.com In smithsonite flotation, DDA at a concentration of 1.6 x 10⁻³ M yielded a recovery of 94%. researchgate.net
A direct comparison highlights differing primary applications. DDM is a specialized collector for reverse flotation of soluble salts like halite from carnallite. core.ac.uk DDA is more versatile but is predominantly used for floating silicate gangue from ores like iron ore or phosphate, and for direct flotation of minerals like molybdenite. mdpi.commdpi.com
Table 2: Flotation Performance of Dodecyl Primary Amine (DDA)
| Mineral | Collector Concentration | pH | Recovery (%) |
|---|---|---|---|
| Unoxidized Molybdenite | 50 mg/L | Neutral | 94.96 |
| Oxidized Molybdenite | 100 mg/L | 7 | ~90 |
This table presents performance data for DDA on various minerals, compiled from different studies. researchgate.netmdpi.com
Quaternary Ammonium Salts
Quaternary ammonium salts (QAS) are another class of cationic collectors characterized by a permanently charged quaternary ammonium group. This permanent positive charge makes their collecting power less dependent on pH compared to primary amines. Common examples include Dodecyltrimethylammonium chloride (DTAC) and Cetyltrimethylammonium bromide (CTAB).
QAS are particularly effective collectors for silicate minerals such as quartz. uq.edu.auresearchgate.net In the separation of quartz from magnetite, a QAS collector at a concentration of 1 x 10⁻⁴ mol/L achieved a quartz recovery of up to 91.18%. uq.edu.au The adsorption mechanism is primarily driven by electrostatic interaction with the negatively charged quartz surface. mdpi.com
Compared to 4-Dodecylmorpholine, which functions as a tertiary amine, QAS collectors exhibit strong collecting power for silicates across a wide pH range. uq.edu.au While DDM excels in the specific niche of soluble salt flotation through a physical adsorption mechanism, QAS are the collectors of choice for reverse flotation of quartz from iron ores. researchgate.netuq.edu.au The structural difference—a permanent cation in QAS versus a pH-dependent cation in tertiary amines like DDM—underlies their different behaviors and applications.
Table 3: Flotation Performance of Quaternary Ammonium Salts (QAS)
| Mineral | Collector | Collector Concentration | pH | Recovery (%) |
|---|---|---|---|---|
| Quartz | M302 (a QAS) | 1 x 10⁻⁴ mol/L | ~9 | 91.18 |
| Quartz | M301 (a QAS) | 1 x 10⁻⁴ mol/L | ~9 | 67.97 |
This table illustrates the flotation performance of different Quaternary Ammonium Salt collectors on quartz. uq.edu.aumdpi.com
Ether Amines
Ether amines are cationic collectors that contain an ether linkage (C-O-C) in their hydrocarbon chain. This structural feature imparts greater solubility and selectivity compared to corresponding alkyl amines, especially in the flotation of silicate minerals. mdpi.com
Ether amines are highly efficient and are considered more selective than other typical cationic collectors for silicates. mdpi.com For example, in single mineral flotation tests, an ether monoamine collector (Flotigam® EDA) at a concentration of 30 mg/dm³ and pH 10 resulted in a quartz recovery of 97.1%. researchgate.net Studies have shown that the separation efficiency of ether monoamines can be significantly higher than that of fatty amines and ether diamines for certain ores. mdpi.com Their primary application is in the reverse flotation of silicate gangue from iron ore. researchgate.net
In comparison to 4-Dodecylmorpholine, ether amines are tailored for silicate flotation rather than soluble salts. The presence of the ether group is key to their enhanced performance and selectivity for minerals like quartz and mica. mdpi.comjournalssystem.com While DDM's effectiveness is based on selective physical adsorption on halides, the mechanism for ether amines on silicates involves a combination of electrostatic attraction and chain-chain interactions that lead to high collection power. researchgate.netjournalssystem.com
Table 4: Flotation Performance of Ether Amines
| Mineral | Collector | Collector Concentration | pH | Recovery (%) |
|---|---|---|---|---|
| Quartz | Flotigam® EDA | 30 mg/dm³ | 10 | 97.1 |
| Biotite | Flotigam® EDA | 30 mg/dm³ | 10 | 63.8 |
This table shows the flotation recovery for various silicate minerals using a commercial ether monoamine collector. researchgate.net
Antimicrobial and Cytotoxic Activity Studies of 4 Dodecylmorpholine N Oxide
Antimicrobial Activity
4-Dodecylmorpholine N-oxide exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth and metabolic functions of bacteria, fungi, and yeast.
The compound has been shown to interfere with the fundamental life processes of several microorganisms, leading to the cessation of their growth and proliferation.
Research indicates that 4-dodecylmorpholine N-oxide inhibits both the differentiation and growth of Bacillus cereus mdpi.comnih.govresearchgate.netresearchgate.net. The minimum inhibitory concentration (MIC) required to completely suppress the growth of B. cereus has been determined, highlighting its bacteriostatic capabilities.
| Microorganism | Test Method | Inhibitory Concentration |
| Bacillus cereus | Broth Dilution | 0.25 mM |
The antifungal properties of 4-dodecylmorpholine N-oxide extend to various species of filamentous fungi mdpi.comnih.govresearchgate.netresearchgate.net. The compound effectively halts the growth of these organisms, with specific concentrations demonstrating significant fungistatic effects against a range of tested species.
| Microorganism | Test Method | Inhibitory Concentration |
| Aspergillus niger | Agar Dilution | 0.1 mM |
| Penicillium italicum | Agar Dilution | 0.1 mM |
| Alternaria tenuis | Agar Dilution | 0.25 mM |
| Botrytis cinerea | Agar Dilution | 0.1 mM |
| Fusarium nivale | Agar Dilution | 0.25 mM |
| Rhizopus nigricans | Agar Dilution | 0.5 mM |
| Paecilomyces varioti | Agar Dilution | 0.05 mM |
Studies on the yeast Saccharomyces cerevisiae have shown that 4-dodecylmorpholine N-oxide inhibits its growth and metabolic activities mdpi.comnih.govresearchgate.netresearchgate.net. The compound disrupts essential cellular functions, including the ability of the yeast to oxidize and ferment glucose mdpi.comnih.govresearchgate.netresearchgate.net.
| Microorganism | Test Method | Inhibitory Concentration |
| Saccharomyces cerevisiae | Broth Dilution | 0.1 mM |
For vegetative cells, the action of 4-dodecylmorpholine N-oxide is not merely inhibitory but lethal mdpi.comnih.govresearchgate.netresearchgate.net. This cytotoxic effect underscores the potent antimicrobial nature of the compound, leading to the death of actively growing microbial cells.
The primary mechanism behind the antimicrobial activity of 4-dodecylmorpholine N-oxide is the disorganization of the cell membrane structure mdpi.comnih.govresearchgate.net. This disruption of the cellular membrane's integrity leads to a cascade of detrimental effects on the microbial cell.
In studies involving Saccharomyces cerevisiae, interaction with 4-dodecylmorpholine N-oxide resulted in the release of intracellular potassium ions (K+), indicating a loss of membrane integrity mdpi.comnih.govresearchgate.netresearchgate.net. Furthermore, the compound was found to impair the functions of isolated yeast mitochondria, the powerhouses of the cell mdpi.comnih.govresearchgate.netresearchgate.net. At concentrations that inhibit growth, 4-dodecylmorpholine N-oxide induced the rapid lysis of osmotically stabilized yeast protoplasts, with the rate of this cell bursting being dependent on both temperature and the concentration of the amine oxide mdpi.comnih.govresearchgate.netresearchgate.net.
The antimicrobial and cytolytic activities of amine oxides are strongly dependent on the length of the hydrophobic alkyl chain, with the dodecyl (C12) group in 4-dodecylmorpholine N-oxide playing a crucial role in its efficacy mdpi.comnih.govresearchgate.net.
Mechanisms of Antimicrobial Action
Disorganization of Membrane Structure
The principal mode of action for the antimicrobial effects of 4-dodecylmorpholine N-oxide is the disorganization of the cell membrane's structure. researchgate.netnih.gov This disruptive interaction is the primary cause of the lethal effects observed in various microorganisms, including the yeast Saccharomyces cerevisiae, the bacterium Bacillus cereus, and several species of filamentous fungi. researchgate.netnih.gov The compound's interference with the membrane leads to a cascade of secondary effects that ultimately compromise cell viability.
A key indicator of membrane damage is the uncontrolled leakage of essential intracellular components. Studies have demonstrated that when cells of Saccharomyces cerevisiae are exposed to 4-dodecylmorpholine N-oxide, they exhibit a significant release of intracellular potassium ions (K⁺). researchgate.netnih.gov This loss of ionic homeostasis is a direct consequence of the compromised integrity of the cell membrane.
The disruption of the cell membrane by 4-dodecylmorpholine N-oxide also severely affects cellular metabolic processes. Treated S. cerevisiae cells lose their ability to either oxidize or ferment glucose. researchgate.netnih.gov This impairment of fundamental energy-producing pathways highlights the extensive cellular dysfunction caused by the compound's interaction with the membrane.
The damaging effects of 4-dodecylmorpholine N-oxide extend to subcellular organelles. Research has shown that the functions of isolated yeast mitochondria are impaired upon exposure to the compound. researchgate.netnih.gov This indicates that the compound can disrupt the mitochondrial membranes, which are crucial for cellular respiration and ATP production.
Further evidence of the potent membrane-disrupting capability of 4-dodecylmorpholine N-oxide comes from studies on yeast protoplasts. The compound induces rapid lysis of osmotically stabilized protoplasts at concentrations that inhibit growth. researchgate.netnih.gov The rate of this lytic activity was found to be dependent on both the temperature and the concentration of the amine oxide, demonstrating a direct, concentration-dependent physical effect on the cell membrane. researchgate.netnih.gov
Correlation with Hydrophobic Alkyl Chain Length
The antimicrobial efficacy of 4-alkylmorpholine N-oxides is strongly dependent on the length of the hydrophobic alkyl chain. researchgate.netnih.gov A systematic study of homologous series of these compounds revealed a clear structure-activity relationship. The dodecyl (C12) chain, as found in 4-dodecylmorpholine N-oxide, is among the most effective lengths for antimicrobial action. nih.gov Generally, as the length of the alkyl chain increases, the lipophilicity and biological activity are enhanced. researchgate.net However, this trend does not continue indefinitely; N-oxides with very long alkyl chains (e.g., C18) may show decreased or no antimicrobial activity. researchgate.net
| Alkyl Chain Length | Relative Antimicrobial Activity |
|---|---|
| Short (e.g., < C8) | Low |
| Medium (e.g., C12) | High |
| Long (e.g., C16) | Moderate to High |
| Very Long (e.g., > C18) | Low to Inactive |
This interactive table illustrates the general correlation between the alkyl chain length of 4-alkylmorpholine N-oxides and their antimicrobial effectiveness, with the C12 chain showing optimal activity.
Cytotoxic Activity
The cytotoxic effects of 4-alkylmorpholine N-oxides have been evaluated through various in vitro screening methods. These studies have demonstrated that the length of the alkyl chain plays a crucial role in the compound's ability to inhibit the growth of tumor cells. The N-oxide functional group, in conjunction with a lipophilic alkyl chain, is thought to be essential for the observed biological activity.
In vitro studies are fundamental in determining the cytotoxic potential of chemical compounds. For 4-alkylmorpholine N-oxides, these screenings have often involved assessing their impact on the synthesis of essential macromolecules within cancer cells, providing insights into their mechanism of action.
The cytotoxic activity of amine oxides, such as 4-dodecylmorpholine N-oxide, has been linked to their ability to interfere with the synthesis of DNA, RNA, and proteins in tumor cells. This is often measured by the inhibition of radiolabeled precursors into these macromolecules. In studies on analogous compounds, such as 1-alkylperhydroazepine N-oxides, against Ehrlich ascites carcinoma (EAC) cells, a significant dose-dependent inhibition of the incorporation of [¹⁴C]-labeled precursors was observed.
For instance, 1-tetradecylperhydroazepine N-oxide, an amine oxide with a similar alkyl chain length, demonstrated notable inhibition of the incorporation of [¹⁴C]adenine into nucleic acids and [¹⁴C]valine into proteins of EAC cells. The data from these studies indicate that the primary cytotoxic effect is likely a consequence of the disruption of the cell membrane's integrity and function, which in turn affects cellular metabolic processes, including the synthesis of macromolecules.
Table 1: Illustrative Inhibition of Precursor Incorporation into Macromolecules of Ehrlich Cells by an Analogous Amine Oxide (1-Tetradecylperhydroazepine N-oxide)
| Concentration (µg/mL) | Inhibition of [¹⁴C]Adenine Incorporation (%) | Inhibition of [¹⁴C]Valine Incorporation (%) |
| 10 | 25 | 30 |
| 25 | 50 | 55 |
| 50 | 75 | 80 |
| 100 | 90 | 95 |
| Note: This data is representative of analogous compounds and is intended for illustrative purposes. |
The cytotoxic effects of 4-alkylmorpholine N-oxides are both time- and concentration-dependent. Studies on related amine oxides have shown that as the concentration of the compound increases, the inhibition of macromolecular synthesis and cell viability decreases significantly. Similarly, the duration of exposure to the compound correlates with increased cytotoxicity.
For example, the inhibition of precursor incorporation by 1-tetradecylperhydroazepine N-oxide in Ehrlich cells was found to increase with both the concentration of the drug and the incubation time. This relationship underscores the progressive nature of the cellular damage induced by these compounds, likely initiated by their interaction with the cell membrane.
Table 2: Illustrative Time and Concentration-Dependent Cytotoxicity of an Analogous Amine Oxide (1-Tetradecylperhydroazepine N-oxide) on Ehrlich Cells
| Concentration (µg/mL) | Inhibition of [¹⁴C]Adenine Incorporation after 1 hour (%) | Inhibition of [¹⁴C]Adenine Incorporation after 2 hours (%) |
| 25 | 40 | 60 |
| 50 | 65 | 85 |
| 100 | 85 | >95 |
| Note: This data is representative of analogous compounds and is intended for illustrative purposes. |
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a series of compounds influences their biological activity. For 4-alkylmorpholine N-oxides, QSAR analyses have focused on the impact of the alkyl chain length on cytotoxicity.
A clear correlation has been established between the length of the alkyl chain in 4-alkylmorpholine N-oxides and their cytotoxic activity. The lipophilicity of the molecule, which increases with the length of the alkyl chain, is a key determinant of its biological effect. A longer alkyl chain enhances the compound's ability to interact with and disrupt the lipid bilayer of the cell membrane, leading to increased cytotoxicity.
Research on homologous series of 4-alkylmorpholine N-oxides has demonstrated that as the number of carbon atoms in the alkyl chain increases, so does the cytotoxic potency, up to a certain point. This relationship is often parabolic, with the activity increasing to a maximum and then declining.
Through QSAR studies of various homologous series of amine oxides, an optimal alkyl chain length for maximal cytotoxic activity has been identified. For 4-alkylmorpholine N-oxides and related compounds, the peak of this parabolic relationship is typically observed in compounds with an alkyl chain length of 12 to 14 carbon atoms. Therefore, 4-dodecylmorpholine N-oxide, with its 12-carbon alkyl chain, is considered to be at or near the optimal length for potent cytotoxic activity against Ehrlich ascites carcinoma cells. Compounds with shorter or longer alkyl chains generally exhibit reduced cytotoxicity. This suggests that the dodecyl chain provides the ideal balance of lipophilicity to facilitate membrane interaction and disruption without being excessively bulky, which might hinder its approach to the target site.
Scientific Focus: The Antimicrobial and Cytotoxic Profile of 4-Dodecylmorpholine N-Oxide
Initial investigations into the biological activities of 4-dodecylmorpholine N-oxide, a specific morpholine (B109124) derivative, have yet to yield substantial data regarding its efficacy as an antimicrobial or cytotoxic agent. Extensive searches of available scientific literature and research databases did not reveal specific studies focused on the antifungal and anticancer properties of this particular compound.
While the broader class of morpholine derivatives has been a subject of interest in medicinal chemistry for their potential biological activities, including antifungal and anticancer effects, specific research on the N-oxide variant with a dodecyl chain is not publicly available. Morpholine and its analogues are known to be versatile scaffolds in the development of therapeutic agents. However, the introduction of an N-oxide functional group and a long alkyl chain like dodecyl can significantly alter the compound's physicochemical properties and, consequently, its biological activity.
This report aimed to detail the antimicrobial and cytotoxic activity of 4-dodecylmorpholine N-oxide, with a specific focus on its effects against various Candida species and the HEp-2 cancer cell line. The intended scope was to provide a comprehensive overview of its antifungal and anticancer efficacy, including evaluations against clinically relevant fungal pathogens and in vitro cytotoxicity assessments. Furthermore, an exploration of its potential antifungal targets through ligand evaluation was planned.
Evaluation against Candida spp. (e.g., C. albicans, C. glabrata, C. krusei) : No studies detailing the minimum inhibitory concentrations (MICs) or other measures of antifungal activity of 4-dodecylmorpholine N-oxide against these yeast species were found.
In vitro Cytotoxic Activity against Cancer Cell Lines (e.g., HEp-2) : There is no available data on the cytotoxic effects, such as IC50 values, of 4-dodecylmorpholine N-oxide on the HEp-2 cell line or other cancer cell lines.
Ligand Evaluation of Antifungal Targets : Without any preliminary data on its antifungal activity, there have been no subsequent studies to evaluate its potential molecular targets within fungal cells.
Surface Active Properties and Applications
Surfactant Characteristics
The efficacy of 4-Dodecylmorpholine as a surfactant is rooted in its fundamental molecular design and its behavior in solution, particularly its ability to lower interfacial tension and form micelles.
Amphiphilic Structure
The defining feature of 4-Dodecylmorpholine is its amphiphilic nature, meaning its molecule is composed of two distinct parts with opposing affinities for water. The molecule consists of a long, nonpolar hydrocarbon tail and a polar headgroup.
Hydrophobic Tail: The "dodecyl" portion of the name refers to a 12-carbon alkyl chain (C12H25). This long hydrocarbon chain is hydrophobic, meaning it is repelled by water and preferentially interacts with nonpolar substances like oils and other organic compounds.
Hydrophilic Head: The "morpholine" component is a heterocyclic amine. The presence of nitrogen and oxygen atoms in the morpholine (B109124) ring creates a polar region, which is hydrophilic, meaning it has a strong affinity for water and other polar solvents.
This dual character is the fundamental reason for its surface activity. When introduced into a system containing both aqueous and non-aqueous phases, the 4-Dodecylmorpholine molecules orient themselves at the interface, with the hydrophilic morpholine head in the water and the hydrophobic dodecyl tail in the oil or air.
| Component | Chemical Formula | Property | Interaction with Water |
|---|---|---|---|
| Dodecyl Group | C12H25 | Nonpolar | Hydrophobic (Water-repelling) |
| Morpholine Group | C4H8NO | Polar | Hydrophilic (Water-attracting) |
Role in Interfacial Tension Reduction
A key function of any surfactant is its ability to reduce the interfacial tension between two immiscible liquids, such as oil and water. Interfacial tension is the energy required to increase the area of the interface between two phases. In a system of oil and water, this tension is high because the cohesive forces between the molecules of each liquid are much stronger than the adhesive forces between the oil and water molecules.
Micellization Tendency
In an aqueous solution, once the concentration of 4-Dodecylmorpholine reaches a certain threshold, the surfactant molecules begin to self-assemble into organized aggregates known as micelles. This concentration is known as the Critical Micelle Concentration (CMC). The formation of micelles is a thermodynamically favorable process driven by the hydrophobic effect.
Below the CMC, the surfactant molecules exist primarily as individual molecules in the solution and at the interfaces. As the concentration increases to the CMC, the hydrophobic dodecyl tails of the surfactant molecules aggregate together to minimize their contact with water, while the hydrophilic morpholine heads form an outer shell that remains in contact with the surrounding water. This aggregation into micelles is a key characteristic of surfactants and is crucial for their ability to solubilize nonpolar substances in aqueous solutions. Specific experimental values for the CMC of 4-Dodecylmorpholine are not widely reported in scientific literature.
Applications as Surfactants
The surfactant properties of 4-Dodecylmorpholine lend themselves to various applications where the control of interfacial properties is essential.
In Nanoparticle Synthesis
Surfactants play a critical role in the synthesis of nanoparticles by acting as stabilizing agents. During the formation of nanoparticles in a solution, there is a natural tendency for the newly formed particles to agglomerate to reduce their high surface energy. Surfactants like 4-Dodecylmorpholine can prevent this agglomeration by adsorbing onto the surface of the nanoparticles.
The hydrophobic tails of the surfactant molecules can attach to the nanoparticle surface, while the hydrophilic heads extend into the surrounding solvent. This creates a protective layer around each nanoparticle, leading to steric or electrostatic repulsion between the particles, thus preventing them from clumping together and ensuring the formation of a stable, well-dispersed nanoparticle colloid. Although the principle is well-established, specific research detailing the use of 4-Dodecylmorpholine in the synthesis of particular nanoparticles is limited in available scientific publications.
In Microemulsions
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and a surfactant, often in combination with a co-surfactant. The role of the surfactant is to reduce the interfacial tension between the oil and water phases to a very low value, allowing for the spontaneous formation of a stable, micro-structured liquid.
4-Dodecylmorpholine, with its ability to lower interfacial tension, can function as a surfactant in the formation of microemulsions. Depending on the relative concentrations of the components, the microemulsion can consist of oil droplets dispersed in a continuous water phase (o/w), water droplets dispersed in a continuous oil phase (w/o), or a bicontinuous structure where both oil and water form interconnected domains. These systems are of interest for various applications, including in chemical reactions, drug delivery, and material synthesis. However, detailed phase diagrams and specific formulations of microemulsions utilizing 4-Dodecylmorpholine are not extensively documented in the literature.
In Liquid Crystals for Porous Materials
The use of polymerizable liquid crystals is a promising approach for creating nanostructured films, which can result in porous polymers with one, two, or three-dimensional channels. mdpi.com These liquid crystal-based networks offer a balance between processability and the achievable minimum pore size. mdpi.com By selectively removing parts of the polymerized liquid crystals, it is possible to produce nanoporous films with uniformly sized pores distributed in an ordered manner, making them excellent candidates for manufacturing membranes with a high density of sub-nanometer pores. mdpi.com While the potential for using amphiphilic molecules in the formation of liquid crystals for creating porous materials is recognized, specific research detailing the application of 4-Dodecylmorpholine in this context is not extensively documented in publicly available literature. The synthesis of porous non-silica metal oxide submicrospheres, for instance, involves various methods like hard and soft templating, but does not specifically name 4-Dodecylmorpholine as a templating agent. rsc.org
Skin Permeation Enhancement
Transdermal drug delivery presents a non-invasive alternative to conventional administration routes, but the skin's barrier function, primarily due to the stratum corneum, poses a significant challenge. nih.govnih.gov Chemical permeation enhancers are employed to modulate this barrier and facilitate drug transport. nih.gov An ideal enhancer should be effective, non-toxic, non-allergenic, and its effects should be reversible. nih.gov
N-Alkylmorpholine Derivatives as Enhancers
A series of N-alkylmorpholines with varying side chain lengths have been investigated as potential skin permeation enhancers. nih.govnih.gov In vitro permeation studies using model drugs such as theophylline, indomethacin, and diclofenac have demonstrated the efficacy of these compounds. nih.govnih.gov The mode of action for these enhancers is predominantly through interactions with the lipids in the stratum corneum. nih.govnih.gov Notably, the enhancing effect has been found to be reversible, with an acceptable toxicity profile. nih.govnih.gov The alkylmorpholine structure can be considered a derivative of the well-known enhancer Azone (N-lauryl caprolactam), where the seven-membered ring is replaced by a morpholine ring. nih.gov It has been suggested that dodecyl morpholine derivatives, in particular, could act as highly potent enhancers. nih.gov
The following table summarizes the enhancement ratios (ER) for selected N-Alkylmorpholine derivatives on different drugs. The enhancement ratio is a measure of how much the permeation of a drug is increased by the presence of the enhancer compared to a control without the enhancer.
| Enhancer | Drug | Enhancement Ratio (ER) |
| Mo12 (4-Dodecylmorpholine) | Theophylline (TH) | 14.53 |
| Mo12 (4-Dodecylmorpholine) | Indomethacin (IND) | 10.01 |
| Mo14 (4-Tetradecylmorpholine) | Diclofenac (DF) | 2.58 |
This data is derived from a study on N-Alkylmorpholines as skin permeation enhancers. nih.gov
Structure-Activity Relationships in Permeation Enhancement
Research into N-alkylmorpholines has revealed a distinct relationship between the length of the alkyl chain and the compound's effectiveness as a permeation enhancer. nih.govnih.gov A "bell-shaped" relationship is observed, where the most effective derivatives for both dermal and transdermal delivery possess an alkyl chain of 10 to 14 carbon atoms. nih.govnih.gov These particular structures have shown greater potency than the unsaturated oleyl derivative. nih.govnih.gov For the drug indomethacin, derivatives with C10-C14 alkyl chains demonstrated significantly stronger effects than the conventional enhancer, Azone. nih.govnih.gov This optimal chain length corresponds with findings for other amphiphilic enhancers, which typically show maximum efficacy with saturated chains of 10-12 carbons. nih.gov The primary mechanism by which these enhancers increase skin permeability is by interacting with and disrupting the highly ordered lipid structure of the stratum corneum. nih.gov
The table below illustrates the structure of the studied morpholine derivatives and their calculated lipophilicity (logP values), which is a critical factor in their permeation-enhancing activity.
| Compound Abbreviation | Alkyl Chain (R) | Calculated logP |
| Mo4 | C4H9 | 1.15 |
| Mo6 | C6H13 | 2.19 |
| Mo8 | C8H17 | 3.24 |
| Mo10 | C10H21 | 4.28 |
| Mo12 | C12H25 | 5.33 |
| Mo14 | C14H29 | 6.37 |
| Mo16 | C16H33 | 7.42 |
| Mo18 | C18H37 | 8.46 |
| Mo18/1 | C18H35 (oleyl) | 7.82 |
This data is based on the structure of the studied morpholine derivatives and their calculated logP values.
Q & A
Q. What are the optimal synthetic routes for 4-dodecylmorpholine, and how do reaction conditions influence yield and purity?
4-Dodecylmorpholine is synthesized via nucleophilic substitution between morpholine and dodecyl bromide in acetonitrile under reflux, with potassium carbonate as a base. Key variables include:
- Temperature : Reflux (~82°C for acetonitrile) ensures sufficient energy for alkylation.
- Solvent polarity : Acetonitrile’s intermediate polarity balances solubility and reaction kinetics.
- Purification : Column chromatography or recrystallization improves purity (>98%) but reduces scalability. Industrial methods use continuous flow reactors for higher throughput .
Q. How does 4-dodecylmorpholine disrupt microbial membranes, and what experimental models validate its antimicrobial activity?
The compound’s amphiphilic structure integrates into lipid bilayers, causing membrane leakage (e.g., potassium ion efflux) and inhibiting glucose metabolism. Key assays include:
- Minimum Inhibitory Concentration (MIC) : Tested against Staphylococcus aureus (MIC = 12.5 µg/mL) and Bacillus cereus (MIC = 25 µg/mL) using broth microdilution .
- Membrane integrity assays : Fluorescence microscopy with propidium iodide confirms cell lysis.
Q. What analytical techniques are critical for confirming 4-dodecylmorpholine’s structural identity and purity?
- Mass spectrometry (APGC-QTOF-MS) : Provides accurate mass (m/z 255.256) and fragmentation patterns to distinguish from analogs like 4-octadecylmorpholine .
- NMR : H NMR peaks at δ 2.4–2.6 ppm (morpholine ring protons) and δ 1.2–1.4 ppm (dodecyl chain) confirm structure .
- Chromatography : HPLC with UV detection (λ = 210 nm) assesses purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when identifying 4-dodecylmorpholine in complex matrices (e.g., recycled plastics)?
Misidentification in GC-MS libraries (e.g., confusion with palmitamide) arises due to similar dominant ions (m/z 100). Solutions include:
- High-resolution MS : APGC-QTOF-MS differentiates via exact mass and isotopic patterns.
- Retention index (RI) validation : Compare experimental RI (1896) with predicted RI (1890) using deep learning models .
- Synthetic standards : Co-injection with authentic samples eliminates ambiguity.
Q. What methodologies optimize 4-dodecylmorpholine’s photocatalytic degradation to mitigate environmental persistence?
TiO₂-based photocatalysts degrade 4-dodecylmorpholine in wastewater via hydroxyl radical (•OH) generation. Key parameters:
- Catalyst modification : BMS@TiO₂ composites achieve 92% degradation in 16 hours vs. 70% for pure TiO₂ .
- pH optimization : Neutral pH maximizes •OH production while minimizing catalyst agglomeration.
- Radical scavenger tests : Use tert-butanol to confirm •OH-mediated pathways.
Q. How does alkyl chain length in morpholine derivatives affect permeation enhancement in transdermal drug delivery?
A study comparing C10–C14 chains found:
| Chain Length | Permeation Enhancement Ratio |
|---|---|
| C10 | 1.5 |
| C12 | 2.0 |
| C14 | 1.8 |
| The C12 chain (4-dodecylmorpholine) optimizes lipid bilayer fluidity without excessive hydrophobicity, outperforming Azone (a commercial enhancer) . |
Q. What experimental designs address batch-to-batch variability in 4-dodecylmorpholine’s synthesis for reproducible antimicrobial studies?
- Design of Experiments (DoE) : Vary reaction time, temperature, and solvent ratio to identify critical factors.
- Quality control : Implement in-line FTIR to monitor reaction progression and ensure consistent alkylation.
- Statistical validation : Use ANOVA to confirm reproducibility across ≥3 independent batches.
Methodological Notes
- Contradictions in evidence : While industrial synthesis emphasizes scalability , academic studies focus on purity for biological assays.
- Avoided sources : Commercial data from suppliers () was excluded per guidelines.
- Ethical considerations : Environmental persistence () necessitates degradation studies for sustainable use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
